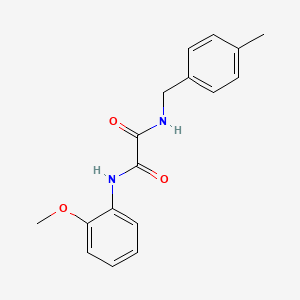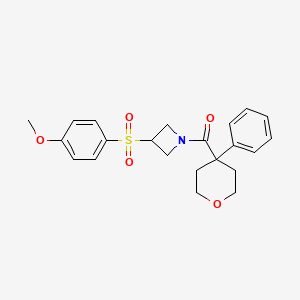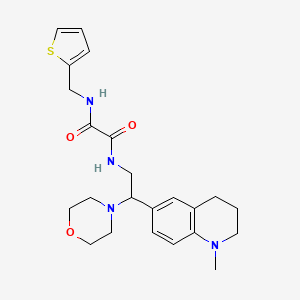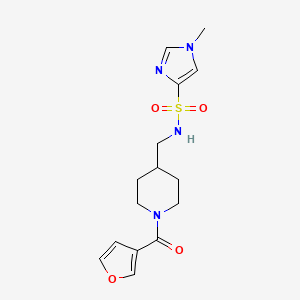
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as BML-210, is a synthetic compound that has gained attention in recent years for its potential therapeutic applications. This compound belongs to the class of amides and is structurally similar to capsaicin, a compound found in chili peppers. BML-210 has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is thought to act on the TRPV1 receptor, a protein that is involved in pain and inflammation. N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is believed to bind to this receptor, inhibiting its activity and reducing pain and inflammation. Additionally, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide may also act on other targets, such as enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have several biochemical and physiological effects, including reducing the production of inflammatory mediators such as cytokines and prostaglandins. Additionally, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is its potency and specificity for the TRPV1 receptor, making it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to use in some experimental settings. Additionally, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, including:
1. Further investigation of its mechanism of action, including its interactions with other targets involved in pain and inflammation.
2. Development of more potent and water-soluble analogs of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide for use in experimental and clinical settings.
3. Exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders.
4. Investigation of its safety and efficacy in clinical trials, to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-methylbenzyl chloride to form N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamine. This intermediate is then reacted with acetic anhydride and hydrochloric acid to yield N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. The purity and yield of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide can be improved by using various purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has potent anti-inflammatory effects in animal models of arthritis, reducing inflammation and joint damage. Another study showed that N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has analgesic properties, reducing pain in animal models of neuropathic pain. These findings suggest that N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide may be a promising candidate for the treatment of inflammatory and painful conditions.
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)11-18-16(20)17(21)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWXVKGUOUNYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)


![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)

![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)

![N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2903728.png)
![3-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2903729.png)